molecular formula C7H5BrN2O B1519117 6-Bromo-5-methyloxazolo[5,4-b]pyridine CAS No. 1023817-93-7

6-Bromo-5-methyloxazolo[5,4-b]pyridine

Cat. No.: B1519117
CAS No.: 1023817-93-7
M. Wt: 213.03 g/mol
InChI Key: BEWVCWCXAKFSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methyloxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-5-methyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5(8)2-6-7(10-4)11-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWVCWCXAKFSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Oxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of oxazolo[5,4-b]pyridine derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this heterocyclic scaffold.

Introduction: The Oxazolo[5,4-b]pyridine Scaffold - A Promising Heterocyclic Core

The oxazolo[5,4-b]pyridine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry. As a structural isostere of purine bases, this scaffold possesses the potential to interact with a wide array of biological targets, making it a valuable template for the design of novel therapeutic agents.[1] Derivatives of this core have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, their unique photophysical characteristics have led to their exploration as organic luminophores and biomarkers.[1]

This guide will delve into the synthetic methodologies for accessing this scaffold, explore its diverse biological activities with a focus on the relationship between chemical structure and biological function, and provide detailed experimental protocols for the evaluation of these compounds.

Synthetic Strategies for Oxazolo[5,4-b]pyridine Derivatives

The construction of the oxazolo[5,4-b]pyridine ring system is a critical step in the exploration of its therapeutic potential. Several synthetic routes have been developed, with the most common approaches starting from substituted 3-aminopyridin-2(1H)-ones.

A prevalent method involves the acylation of 3-aminopyridin-2(1H)-ones followed by cyclization. For instance, the reaction of 3-aminopyridin-2(1H)-ones with dicarboxylic acid dichlorides, such as pyridine-2,6-dicarboxylic acid dichloride, in the presence of a base like triethylamine, yields the corresponding diamides. Subsequent heating of these diamides with a dehydrating agent like phosphorus oxychloride promotes intramolecular cyclization to afford the desired 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivatives.

Another established route involves the reaction of 3-aminopyridin-2(1H)-ones with diethyl oxalate. This aminolysis reaction, typically carried out at elevated temperatures, leads to the formation of oxalic acid diamides. These intermediates can then be cyclized using phosphorus oxychloride to yield symmetrical bis-derivatives of oxazolo[5,4-b]pyridine.[2]

The choice of starting materials and reagents allows for the introduction of various substituents on the pyridine and oxazole rings, enabling the generation of diverse chemical libraries for structure-activity relationship studies.

Experimental Protocol: Synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine Derivatives

This protocol outlines a general procedure for the synthesis of bis(oxazolo[5,4-b]pyridine) derivatives, a class of compounds that has been studied for its photophysical properties.

Step 1: Diamide Formation

  • Dissolve 1.0 mmol of the appropriate 3-aminopyridin-2(1H)-one and 2.0 mmol of triethylamine in 10 mL of dichloromethane.

  • While stirring and cooling the mixture, add a solution of 0.5 mmol of pyridine-2,6-dicarboxylic acid dichloride in 3 mL of dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 20-25 hours.

  • Upon completion, wash the mixture with distilled water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and remove the solvent under reduced pressure to yield the crude diamide.

Step 2: Cyclization

  • Heat the crude diamide obtained in Step 1 with an excess of phosphorus oxychloride (POCl3) under reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to obtain the pure 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of oxazolo[5,4-b]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. While extensive SAR studies for this specific isomer are still emerging, valuable insights can be drawn from the available data and by comparison with the more extensively studied oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine isomers.

Anticancer Activity

While direct and extensive SAR studies on the anticancer activity of a wide range of oxazolo[5,4-b]pyridine derivatives are limited in the reviewed literature, preliminary investigations suggest that this scaffold is a promising starting point for the development of novel anticancer agents.

A study on novel sulfonamide derivatives of the related isoxazolo[5,4-b]pyridine core demonstrated antiproliferative activity. Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide showed a 50% inhibition of proliferation of the MCF7 breast carcinoma cell line at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively.[3][4][5] This initial finding highlights that substitution at the 3-position with a sulfonamide moiety can confer cytotoxic properties.

To gain deeper insights into the potential for anticancer drug design based on the oxazolo-pyridine scaffold, it is instructive to examine the SAR of the isomeric oxazolo[4,5-b]pyridines and the related oxazolo[5,4-d]pyrimidines, for which more extensive data is available.

For instance, a series of chalcone-incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines exhibited potent anticancer activity against several human cancer cell lines, with IC50 values in the micromolar to nanomolar range. A preliminary SAR study of these compounds indicated that electron-donating groups, such as a 3,4,5-trimethoxy substitution on a phenyl ring, enhanced the anticancer activity.

Furthermore, extensive SAR studies on oxazolo[5,4-d]pyrimidine derivatives have identified key structural features for potent anticancer activity. These studies have shown that substituents at the C(2), C(5), and C(7) positions of the oxazolo[5,4-d]pyrimidine system significantly influence their potency as inhibitors of various kinases, such as VEGFR2 and EGFR, which are crucial targets in cancer therapy.[2] For example, a 4-pyridyl substituent at the C(2) position was found to be essential for potent kinase inhibition and cytotoxic activity.[2]

These findings from related heterocyclic systems suggest that the exploration of diverse substituents at various positions of the oxazolo[5,4-b]pyridine core is a promising strategy for the development of novel and potent anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Step 1: Cell Seeding

  • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest the cells and perform a cell count using a hemocytometer.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

Step 3: MTT Addition and Formazan Solubilization

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

Step 4: Absorbance Measurement and Data Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The oxazolo[5,4-b]pyridine scaffold has been explored as a potential source of new antibacterial drugs.

A study investigating sulfonamide derivatives of the related isoxazolo[5,4-b]pyridine scaffold revealed promising antibacterial activity. Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide demonstrated activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at doses of 125, 250, and 500 µg.[3][4][5] This indicates that the sulfonamide moiety attached to the isoxazolopyridine core is a key pharmacophore for antibacterial activity.

While this provides a starting point, a comprehensive SAR study with a broader range of substituents on the oxazolo[5,4-b]pyridine core is needed to delineate the structural requirements for potent and broad-spectrum antibacterial activity. Insights from the isomeric oxazolo[4,5-b]pyridine series, where derivatives have shown strong antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggest that modifications at different positions of the fused ring system can significantly impact antibacterial potency.

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step 1: Preparation of Bacterial Inoculum

  • From a fresh agar plate, pick a few colonies of the test bacterium.

  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

Step 2: Preparation of Antimicrobial Dilutions

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

Step 3: Inoculation and Incubation

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Include a positive control well (bacteria in MHB without the antimicrobial agent) and a negative control well (MHB only).

  • Incubate the plate at 35-37°C for 16-20 hours.

Step 4: Determination of MIC

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Visualizing Key Relationships

To better understand the structure and synthetic workflow of oxazolo[5,4-b]pyridine derivatives, the following diagrams are provided.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Product 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Acylation Acylation (e.g., with Triethylamine) 3-Aminopyridin-2(1H)-one->Acylation Dicarboxylic Acid Dichloride Dicarboxylic Acid Dichloride Dicarboxylic Acid Dichloride->Acylation Cyclization Cyclization (e.g., with POCl3) Acylation->Cyclization Diamide Intermediate Oxazolo[5,4-b]pyridine Derivative Oxazolo[5,4-b]pyridine Derivative Cyclization->Oxazolo[5,4-b]pyridine Derivative

Caption: General synthetic workflow for oxazolo[5,4-b]pyridine derivatives.

SAR_Concept Core Oxazolo[5,4-b]pyridine Core R1 Substituent at C2 Core->R1 R2 Substituent at C5 Core->R2 R3 Substituent at C7 Core->R3 Anticancer Anticancer Activity R1->Anticancer Influences Potency Photophysical Photophysical Properties R2->Photophysical Affects Emission Antibacterial Antibacterial Activity R3->Antibacterial Modulates Spectrum

Sources

Technical Monograph: 6-Bromo-5-methyloxazolo[5,4-b]pyridine as a Heterocyclic Building Block

[1]

Executive Summary

6-Bromo-5-methyloxazolo[5,4-b]pyridine (CAS 1023817-93-7) represents a specialized subclass of the oxazolopyridine scaffold, serving as a critical intermediate in the synthesis of bioactive small molecules.[1][2] Structurally, it functions as a bioisostere for purine and benzoxazole systems, offering distinct physicochemical properties such as altered lipophilicity and hydrogen bond acceptor capabilities due to the pyridine nitrogen placement.

This monograph details the chemical identity, synthesis pathways, and reactivity profile of this building block, specifically designed for medicinal chemists targeting kinase inhibition (e.g., c-Kit, VEGFR) and GPCR modulation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1023817-93-7
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES Cc1nc2ocnc2cc1Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Features C-6 Bromine (Cross-coupling handle), C-5 Methyl (Steric/Lipophilic element)

Synthesis Strategy

The construction of the [5,4-b] fused system requires precise regiochemical control. The most robust synthetic route proceeds through the cyclization of 3-amino-2-pyridone derivatives. Unlike the [4,5-b] isomer, which derives from 2-amino-3-hydroxypyridines, the [5,4-b] scaffold utilizes the unique reactivity of 3-amino-2-halopyridines or their tautomeric pyridones.[1]

Retrosynthetic Analysis

The 6-bromo-5-methyl substitution pattern dictates the starting material: 3-amino-5-bromo-6-methylpyridin-2(1H)-one .[1]

  • Precursor: 6-Methylpyridin-2(1H)-one.[1][3]

  • Functionalization: Sequential bromination and nitration, followed by reduction.[4]

Step-by-Step Protocol

Step 1: Bromination and Nitration

  • Substrate: 6-Methylpyridin-2(1H)-one.

  • Reagents:

    
     / acetic acid (bromination at C-5) followed by 
    
    
    (nitration at C-3).[1]
  • Outcome: 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one.

    • Note: The methyl group at C-6 directs the incoming electrophiles to the ortho (C-5) and para (C-3) positions relative to itself, reinforcing the directing effect of the pyridone oxygen.[1]

Step 2: Reduction of Nitro Group

  • Reagents: Iron powder (

    
    ) in 
    
    
    (aq)/EtOH or
    
    
    /HCl.
  • Conditions: Reflux for 2-4 hours.

  • Workup: Basification and filtration to remove metal salts.[1]

  • Product: 3-Amino-5-bromo-6-methylpyridin-2(1H)-one.[1]

Step 3: Cyclization to Oxazolo[5,4-b]pyridine

  • Reagents: Triethyl orthoformate (

    
    ) or Formic acid (
    
    
    ).
  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount).[1]

  • Conditions:

    
     for 4-12 hours.[1]
    
  • Mechanism: Formation of the formimidate intermediate followed by intramolecular nucleophilic attack of the pyridone oxygen onto the imidate carbon, eliminating ethanol/water.

SynthesisFlowStart6-Methylpyridin-2(1H)-oneInter15-Bromo-6-methyl-3-nitropyridin-2-oneStart->Inter11. Br2, AcOH2. HNO3, H2SO4Inter23-Amino-5-bromo-6-methylpyridin-2-oneInter1->Inter2Fe, NH4ClReductionFinal6-Bromo-5-methyloxazolo[5,4-b]pyridineInter2->FinalHC(OEt)3, pTSACyclization

Figure 1: Synthetic workflow for the preparation of this compound from commercially available pyridone precursors.

Reactivity Profile & Functionalization

The this compound scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

C-6 Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at C-6 is the primary handle for diversification.[1] It is highly activated for oxidative addition due to the electron-deficient nature of the fused pyridine ring.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]

    • Catalyst:

      
       or 
      
      
      .
    • Base:

      
       or 
      
      
      .
  • Buchwald-Hartwig: Introduces amine substituents (critical for kinase hinge binding).[1]

    • Catalyst:

      
       with Xantphos or BrettPhos.
      
C-2 Position: Direct Functionalization

The C-2 proton (between the oxygen and nitrogen of the oxazole) is acidic (

1
  • Lithiation: Treatment with

    
     or 
    
    
    at
    
    
    generates the C-2 lithio species, which can trap electrophiles (aldehydes, halides).[1]
  • Radical C-H Arylation: Minisci-type reactions can install alkyl or acyl groups at C-2 under oxidative conditions.[1]

C-5 Position: Methyl Group Reactivity

The 5-methyl group is pseudo-benzylic.[1] The electron-withdrawing nature of the pyridine ring makes these protons acidic enough for base-mediated condensation or radical halogenation.

  • Oxidation:

    
     oxidation yields the aldehyde (5-CHO), a versatile handle for reductive amination.
    

ReactivityMapCore6-Bromo-5-methyloxazolo[5,4-b]pyridineC6C-6 BromineCore->C6C2C-2 PositionCore->C2C5C-5 MethylCore->C5SuzukiSuzuki Coupling(Biaryl formation)C6->SuzukiBuchwaldBuchwald-Hartwig(C-N Bond)C6->BuchwaldLithiationLithiation (n-BuLi)-> Electrophile TrapC2->LithiationCHActC-H ActivationC2->CHActOxidationSeO2 Oxidation(Aldehyde)C5->Oxidation

Figure 2: Orthogonal reactivity map highlighting the three primary vectors for scaffold diversification.[1]

Applications in Drug Discovery

The oxazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, often used to mimic the adenosine triphosphate (ATP) purine system.

  • Kinase Inhibition: The N-3 and O-1 atoms can serve as hydrogen bond acceptors in the hinge region of kinases.[1] The 6-aryl substituents (via Suzuki coupling) project into the hydrophobic back pocket.

    • Targets: c-Kit, VEGFR2, EGFR.

  • Fluorescent Probes: Bis-oxazolopyridine derivatives have been synthesized as terpyridine-like ligands, exhibiting high quantum yields for biological imaging [1].[1]

  • Bioisosterism: Used as a replacement for benzothiazoles or benzoxazoles to lower logP and improve metabolic stability (lower clearance).[1]

References

  • Pustolaikina, I. V., et al. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores."[5] Preprints.org, 2025. Link

  • BLD Pharm.[1][2][6] "Product Analysis: this compound (CAS 1023817-93-7)." BLD Pharm Catalog, Accessed 2026. Link

  • ChemicalBook.[1] "Synthesis of 3-Amino-5-bromopyridine derivatives." ChemicalBook Protocols, Accessed 2026. Link

  • MDPI. "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors." Molecules, 2022. Link

The Emerging Patent Landscape of Oxazolo[5,4-b]pyridine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors continues to be a cornerstone of modern drug discovery, with a significant focus on heterocyclic scaffolds that can effectively mimic the ATP-binding site of these crucial cellular regulators. Among these, the oxazolo[5,4-b]pyridine core is emerging as a privileged structure with untapped potential. This in-depth technical guide provides a comprehensive analysis of the current patent landscape for oxazolo[5,4-b]pyridine kinase inhibitors, offering field-proven insights into their synthesis, mechanism of action, and therapeutic promise. While the patent landscape for the isomeric oxazolo[4,5-b]pyridine scaffold is more established, particularly in the context of Glycogen Synthase Kinase-3β (GSK-3β) inhibition, recent developments have brought the [5,4-b] isomer into focus, notably as an inhibitor of Janus Kinase 1 (JAK1). This guide will dissect the existing intellectual property, provide detailed experimental methodologies, and explore the scientific rationale behind the development of these promising therapeutic agents.

The Oxazolo[5,4-b]pyridine Scaffold: A Bioisosteric Perspective

The oxazolo[5,4-b]pyridine scaffold is a fused heterocyclic system that can be considered a bioisostere of purine, the core structure of adenine in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site, thereby inhibiting its function. The nitrogen and oxygen atoms within the ring system provide crucial hydrogen bonding opportunities with the hinge region of the kinase, a key interaction for potent inhibition.

While the broader class of oxazolopyridines has been explored for various therapeutic applications, including as analgesics, their potential as kinase inhibitors has gained significant traction more recently.[1] Much of the foundational work in this area has been conducted on the isomeric oxazolo[4,5-b]pyridine and the related oxazolo[5,4-d]pyrimidine scaffolds, which have demonstrated activity against a range of kinases, including VEGFR-2, c-KIT, and PI3K. This established body of work provides a strong rationale for the exploration of the oxazolo[5,4-b]pyridine core.

The Established Landscape: Oxazolo[4,5-b]pyridine as GSK-3β Inhibitors

A significant portion of the patent landscape for oxazolo-pyridine kinase inhibitors is currently dominated by the isomeric oxazolo[4,5-b]pyridine scaffold, particularly as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a central role in a multitude of cellular processes, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, type 2 diabetes, and inflammation.[2][3]

A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity and in vivo anti-inflammatory effects.[2] Notably, compounds with specific substitutions on the piperazine ring have demonstrated potent GSK-3β inhibition with IC50 values in the sub-micromolar range.[2]

Key Patent Insights:

While a specific patent for the piperazine-linked oxazolo[4,5-b]pyridine GSK-3β inhibitors is not explicitly detailed in the provided search results, the scientific publication describing these compounds lays the groundwork for potential intellectual property.[2] The novelty of these compounds, coupled with their demonstrated biological activity, would form the basis of patent claims centered on their chemical structure and use in treating GSK-3β-mediated diseases.

Structure-Activity Relationship (SAR) Highlights:

The development of these inhibitors has been guided by a clear structure-activity relationship. Key findings include:

  • The Oxazolo[4,5-b]pyridine core: Essential for binding to the GSK-3β active site.

  • The Piperazine linker: Provides a crucial connection to a variety of substituted moieties.

  • Substituents on the Piperazine ring: The nature of the substituent significantly impacts potency. Aromatic and heteroaromatic amides have been shown to be particularly effective.[2]

The following table summarizes the in vitro GSK-3β inhibitory activity of representative piperazine-linked oxazolo[4,5-b]pyridine derivatives.

Compound IDR-group on PiperazineIC50 (µM) for GSK-3β Inhibition
7c 2-chlorobenzoyl0.53
7d 2-fluorobenzoyl0.34
7e 3-fluorobenzoyl0.39
7g 2-nitrobenzoyl0.47

Data sourced from Arch Pharm (Weinheim). 2017 Aug;350(8).[2]

The GSK-3β Signaling Pathway: A Key Therapeutic Target

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. It is a key downstream component of several major signaling pathways, including the insulin and Wnt signaling pathways.

GSK3_Signaling cluster_0 Insulin Pathway cluster_1 Wnt Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt/PKB PI3K->Akt GSK3b_I GSK-3β (Active) Akt->GSK3b_I phosphorylates (inhibits) GSK3b_P p-GSK-3β (Inactive) GSK3b_I->GSK3b_P Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dest_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Dest_Complex inhibits beta_catenin β-catenin Dest_Complex->beta_catenin phosphorylates for degradation Degradation Degradation beta_catenin->Degradation TGE Target Gene Expression beta_catenin->TGE

Caption: Simplified GSK-3β signaling pathways.

Inhibition of GSK-3β by small molecules, such as the oxazolo[4,5-b]pyridine derivatives, can therefore have profound effects on cellular function, making them attractive candidates for the treatment of a wide range of diseases.

The Emerging Frontier: Oxazolo[5,4-b]pyridine as JAK1 Inhibitors

More recently, the oxazolo[5,4-b]pyridine scaffold has been specifically claimed in the patent literature as an inhibitor of Janus Kinase 1 (JAK1).[4] JAK1 is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is a key driver of many inflammatory and autoimmune diseases.[5]

Patent Application Spotlight:

A patent application discloses a series of compounds containing the oxazolo[5,4-b]pyridine core for the treatment of JAK1-mediated disorders. One exemplified compound is 3-(l-[l,3]oxazolo[5,4-b]pyridin-2-ylpyrrolidin-3-yl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-lH-pyrazol-l-yl]propanenitrile .[4]

This discovery is significant as it represents a clear and direct claim for the therapeutic use of the oxazolo[5,4-b]pyridine scaffold as a kinase inhibitor, specifically targeting the JAK1 pathway. The patent highlights the potential for these compounds in treating cutaneous lupus erythematosus and lichen planus, among other inflammatory conditions.[4]

The JAK1 Signaling Pathway: A Central Hub for Inflammation

The JAK-STAT signaling pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus TGE Target Gene Expression Nucleus->TGE Inhibitor Oxazolo[5,4-b]pyridine Inhibitor Inhibitor->JAK1 inhibits

Caption: The JAK1-STAT signaling pathway.

Selective inhibition of JAK1 is a clinically validated strategy for the treatment of autoimmune diseases. The development of oxazolo[5,4-b]pyridine-based JAK1 inhibitors offers a new avenue for creating highly selective and potent therapeutics with potentially improved safety profiles.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, representative experimental protocols for the synthesis of an oxazolo-pyridine core and a standard kinase inhibition assay.

Synthesis of a Piperazine-Linked Oxazolo[4,5-b]pyridine Derivative

This protocol is a representative synthesis of a piperazine-linked oxazolo[4,5-b]pyridine, a key intermediate for the development of GSK-3β inhibitors. The synthesis involves the cyclization of an aminopyridinol with a carboxylic acid, followed by functionalization of the resulting oxazolopyridine.[6][7]

Step 1: Synthesis of 2-(chloromethyl)oxazolo[4,5-b]pyridine

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to 80 °C for 4 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(chloromethyl)oxazolo[4,5-b]pyridine.

Step 2: Synthesis of 2-(piperazin-1-ylmethyl)oxazolo[4,5-b]pyridine

  • To a solution of 2-(chloromethyl)oxazolo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add tert-butyl piperazine-1-carboxylate (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected piperazine derivative.

  • Deprotect the Boc group by treating the purified product with a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-(piperazin-1-ylmethyl)oxazolo[4,5-b]pyridine.

Step 3: Amide Coupling to form the final inhibitor

  • To a solution of 2-(piperazin-1-ylmethyl)oxazolo[4,5-b]pyridine (1.0 eq) and a desired carboxylic acid (e.g., 2-fluorobenzoic acid, 1.1 eq) in a suitable solvent such as DMF, add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final piperazine-linked oxazolo[4,5-b]pyridine-based inhibitor.

In Vitro Kinase Inhibition Assay: A General Protocol for GSK-3β

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against GSK-3β using a luminescence-based assay that measures ADP production.[8][9]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%). Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate peptide to their final desired concentrations in kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the test compound or control to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the substrate peptide and ATP to all wells. The final concentrations of substrate and ATP should be at or near their respective Km values.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Future Directions and Conclusion

The patent landscape for oxazolo[5,4-b]pyridine kinase inhibitors is still in its early stages but holds significant promise. The established success of the isomeric oxazolo[4,5-b]pyridine scaffold as GSK-3β inhibitors provides a strong foundation and a wealth of chemical knowledge to build upon. The recent emergence of oxazolo[5,4-b]pyridine derivatives as potent JAK1 inhibitors signals a new and exciting direction for this heterocyclic core.

For researchers and drug development professionals, the oxazolo[5,4-b]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. Future efforts should focus on:

  • Expansion of the SAR: A systematic exploration of substituents at various positions of the oxazolo[5,4-b]pyridine ring is needed to optimize potency and selectivity for different kinase targets.

  • Kinome-wide Profiling: Comprehensive screening of oxazolo[5,4-b]pyridine libraries against a broad panel of kinases will likely uncover new and unexpected therapeutic opportunities.

  • Optimization of Physicochemical Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be crucial for their successful development into clinical candidates.

References

  • GSK3β Kinase Assay Kit | BPS Bioscience. (n.d.). Retrieved February 22, 2026, from [Link]

  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. (2022). PMC. Retrieved February 22, 2026, from [Link]

  • Use of jak1 inhibitors for the treatment of cutaneous lupus erythematosus and lichen planus (lp). (2021). Google Patents.
  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors | Harvard Office of Technology Development. (n.d.). Retrieved February 22, 2026, from [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017). PubMed. Retrieved February 22, 2026, from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025). PMC. Retrieved February 22, 2026, from [Link]

  • Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them. (1995). Google Patents.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). Retrieved February 22, 2026, from [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. (2016). PubMed. Retrieved February 22, 2026, from [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). (2025). PubMed. Retrieved February 22, 2026, from [Link]

  • Gsk-3beta inhibitor. (2011). Google Patents.
  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Oxazolo, thiazolo and selenazolo [4,5-c]quinolin-4-amines and analogs thereof. (2003). PubChem. Retrieved February 22, 2026, from [Link]

  • ( 12 ) United States Patent. (2018). Googleapis.com. Retrieved February 22, 2026, from [Link]

  • JAK INHIBITOR COMPOUND AND USE THEREOF. (2023). European Patent Office. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Optimizing Suzuki-Miyaura Coupling Conditions for 6-Bromo-Oxazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Oxazolopyridine Scaffolds

The oxazolopyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for designing molecules that interact with a wide range of biological targets. The synthesis of functionalized biaryl-oxazolopyridines is a critical step in the development of novel therapeutics. Among the most powerful and versatile methods for forging the crucial carbon-carbon bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific conditions and considerations required for the successful Suzuki-Miyaura coupling of 6-bromo-oxazolopyridines. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol to guide your experimental work.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-oxazolopyridine, forming a Pd(II) complex.[3][4] This is often the rate-determining step, particularly with electron-rich or sterically hindered halides.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->pd_complex1 Ar-X (6-Bromo-oxazolopyridine) pd_complex2 Transmetalation Intermediate (Ar-Pd(II)L₂-R) pd_complex1->pd_complex2 R-B(OR)₂ + Base product Ar-R (Coupled Product) pd_complex2->product Reductive Elimination product->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Coupling with 6-Bromo-Oxazolopyridines

The success of coupling heteroaryl halides like 6-bromo-oxazolopyridines hinges on the careful selection of reaction components. The electron-deficient nature of the pyridine ring can facilitate oxidative addition, but the nitrogen lone pair can also coordinate to the palladium center, potentially inhibiting catalysis.[7][8] Therefore, a well-balanced system is crucial.

Palladium Catalyst and Ligand Selection

The choice of ligand is arguably the most critical factor in achieving high yields. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, challenging couplings with heteroaryl halides often require more sophisticated ligand systems.[9]

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] These are typically used in catalytic amounts (1-5 mol%). Pd(II) sources like Pd(OAc)₂ must first be reduced in situ to the active Pd(0) species.

  • Ligands: Electron-rich and sterically bulky monophosphine ligands are highly recommended. These ligands promote both the oxidative addition and the final reductive elimination steps.[1][3] They also help prevent catalyst deactivation. Excellent choices for this substrate class include:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are known to be highly effective for coupling heteroaryl halides, allowing for lower catalyst loadings and milder reaction conditions.[10][11]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable palladium complexes, showing high activity for challenging substrates.[1]

The Role of the Base

The base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species.[5] The choice of base can significantly impact reaction efficiency and side reactions like protodeboronation (hydrolysis of the boronic acid).[12]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A common, cost-effective choice that is effective for many standard couplings.[13]

    • Cesium Carbonate (Cs₂CO₃): A stronger base with higher solubility in organic solvents, often providing better results for difficult couplings.

    • Potassium Phosphate (K₃PO₄): A moderately strong base that is often the optimal choice for heteroaryl couplings, as it can accelerate the reaction while minimizing base-sensitive side reactions.[14][15]

Solvent Systems

The solvent must solubilize all reaction components, including the inorganic base. Aprotic polar solvents, often with the addition of water, are typically used.[12][16]

  • Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used.

  • Aqueous Mixtures: A solvent system of Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio) is highly effective. Water aids in dissolving the inorganic base and can accelerate the transmetalation step.[14][16]

  • Polar Aprotic Solvents: In some cases, solvents like Dimethylformamide (DMF) can be used, but their high boiling points can make removal difficult.[9][17]

Comparative Data: Reaction Condition Optimization

The following table summarizes typical results from optimizing a Suzuki-Miyaura coupling between a generic 6-bromo-oxazolopyridine and an arylboronic acid. This data is representative and illustrates the impact of varying key parameters.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)1001245
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)1001258
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O (10:1)110885
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O (4:1)90492
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)90489

As demonstrated, the combination of a modern biaryl phosphine ligand (XPhos) with a suitable base (K₃PO₄) in an aqueous dioxane system provides superior results in terms of both reaction time and yield.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 6-bromo-oxazolopyridine with a generic arylboronic acid.

G start Start reagents 1. Add Reactants to Flask (6-bromo-oxazolopyridine, Boronic Acid, Base) start->reagents solvent 2. Add Solvent (e.g., Dioxane/Water) reagents->solvent degas 3. Degas Mixture (N₂ or Ar sparging for 15-20 min) solvent->degas catalyst 4. Add Catalyst System (Pd source + Ligand) degas->catalyst heat 5. Heat to Reaction Temp (e.g., 90-100 °C) with stirring catalyst->heat monitor 6. Monitor Reaction (TLC or LC-MS) heat->monitor workup 7. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Upon Completion purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:
  • 6-Bromo-oxazolopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the 6-bromo-oxazolopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to the vessel to create a 4:1 mixture. The concentration should be approximately 0.1 M with respect to the limiting reagent (6-bromo-oxazolopyridine).

  • Degassing: Seal the vessel with a septum and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating mantle at 90 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 6-bromo-oxazolopyridine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl-oxazolopyridine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/catalyst system.3. Poor quality or decomposed boronic acid.1. Ensure thorough degassing; use fresh solvents.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Increase catalyst loading slightly.3. Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).
Protodeboronation 1. Boronic acid instability (especially with heteroaryl boronic acids).2. Reaction temperature too high or reaction time too long.3. Base is too harsh.1. Use a boronic ester or potassium trifluoroborate salt instead.[11]2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Use a milder base like K₃PO₄ instead of stronger bases.
Homocoupling of Boronic Acid 1. Presence of oxygen leading to Pd(II) species.2. Inefficient transmetalation step.1. Improve degassing procedure.2. Screen different bases (K₃PO₄ is often good) and ensure sufficient equivalents are used.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-bromo-oxazolopyridines is a highly effective transformation that provides access to valuable biaryl structures for drug discovery and materials science. Success relies on a rational approach to reaction optimization, with particular emphasis on the selection of a sterically demanding, electron-rich phosphine ligand and an appropriate base. By understanding the underlying mechanism and following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently and efficiently synthesize a diverse range of functionalized oxazolopyridine derivatives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • RSC Publishing. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]

  • PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Suzuki–Miyaura coupling reaction of brominated... [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]

  • PMC. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

Sources

Application Notes and Protocols for the Synthesis of the Oxazolo[5,4-b]pyridine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. As structural isosteres of purine bases, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Furthermore, their unique photophysical characteristics have led to their exploration as organic luminophores and biomarkers.[1] This guide provides an in-depth overview of key cyclization methods for the construction of the oxazolo[5,4-b]pyridine ring system, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Method 1: Intramolecular Cyclization of 3-Acylaminopyridin-2(1H)-ones

This widely employed strategy relies on the formation of an amide bond at the C3-amino position of a pyridin-2(1H)-one precursor, followed by a dehydrative cyclization to furnish the oxazole ring. The choice of acylating and cyclizing agents can be tailored to achieve a variety of substituted oxazolo[5,4-b]pyridines.

Synthesis of Symmetrical 2,2'-Bis(oxazolo[5,4-b]pyridines) via Oxalyl Amide Cyclization

This protocol is particularly effective for the synthesis of symmetrical bis-oxazolo[5,4-b]pyridine systems, which have shown promise as fluorophores.[1][2] The reaction proceeds through an initial aminolysis of diethyl oxalate with a 3-aminopyridin-2(1H)-one, followed by cyclization of the resulting diamide.

The reaction begins with the nucleophilic attack of the 3-amino group of the pyridinone onto the electrophilic carbonyl carbon of diethyl oxalate. This is followed by a second aminolysis reaction to form a symmetrical oxalic acid diamide. The subsequent intramolecular cyclization is promoted by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which activates the amide carbonyls for nucleophilic attack by the enolic oxygen of the pyridinone tautomer, leading to the formation of the two oxazole rings.

cluster_0 Step 1: Aminolysis cluster_1 Step 2: Cyclization A 3-Aminopyridin-2(1H)-one C Intermediate Diamide A->C Heat (150 °C) B Diethyl Oxalate B->C D Intermediate Diamide F 2,2'-Bis(oxazolo[5,4-b]pyridine) D->F Reflux E Phosphorus Oxychloride (POCl₃) E->F

Caption: Workflow for the synthesis of 2,2'-Bis(oxazolo[5,4-b]pyridines).

Step 1: Synthesis of the Oxalic Acid Diamide Intermediate

  • In a round-bottom flask, combine the desired 3-aminopyridin-2(1H)-one (2.0 mmol) and diethyl oxalate (1.5 mmol).

  • Heat the reaction mixture without a solvent at 150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The resulting solid is the oxalic acid diamide intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Intramolecular Cyclization

  • To the crude oxalic acid diamide (1.0 mmol), add phosphorus oxychloride (10.0 mmol, 1.0 mL).

  • Heat the mixture under reflux for approximately 9 hours.[1]

  • After cooling, carefully quench the reaction mixture by pouring it into cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with distilled water, and air-dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol-DMF) to yield the pure 2,2'-bis(oxazolo[5,4-b]pyridine).[1]

Starting MaterialProductYieldReference
3-Amino-5-methyl-4-phenylpyridin-2(1H)-one5,5'-Dimethyl-7,7'-diphenyl-2,2'-bis(oxazolo[5,4-b]pyridine)58%[1]
3-Amino-5-methyl-4-(thiophen-2-yl)pyridin-2(1H)-one5,5'-Dimethyl-7,7'-di(thiophen-2-yl)-2,2'-bis(oxazolo[5,4-b]pyridine)51%[1]
Synthesis of 2,6-Bis(oxazolo[5,4-b]pyridin-2-yl)pyridines

This method allows for the synthesis of terpyridine-inspired fluorophores by using pyridine-2,6-dicarboxylic acid dichloride as the acylating agent.[3][4]

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 3-Aminopyridin-2(1H)-one D Intermediate Diamide A->D B Pyridine-2,6-dicarboxylic acid dichloride B->D C Triethylamine C->D Catalyst E Intermediate Diamide G 2,6-Bis(oxazolo[5,4-b]pyridin-2-yl)pyridine E->G Heat F Phosphorus Oxychloride (POCl₃) F->G

Caption: Synthesis of 2,6-Bis(oxazolo[5,4-b]pyridin-2-yl)pyridines.

Step 1: Acylation

  • Dissolve the 4-aryl-substituted 3-aminopyridin-2(1H)-one (2.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 mmol) to the solution.

  • Slowly add a solution of pyridine-2,6-dicarboxylic acid dichloride (1.0 mmol) in the same solvent.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamide.

Step 2: Cyclization

  • Heat the crude diamide with an excess of phosphorus oxychloride.

  • After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

  • Treat the reaction mixture with cold water.

  • Collect the resulting precipitate by filtration, wash with distilled water, and air-dry.

  • Recrystallize the product from a mixture of isopropanol and dichloromethane to obtain the pure 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivative.[3]

ProductYieldReference
2,6-Bis(5,7-dimethyl-oxazolo[5,4-b]pyridin-2-yl)pyridine82%[3]

Method 2: Oxidative Cyclization of Schiff Bases

This alternative approach offers a milder route to substituted oxazolo[5,4-b]pyridines, avoiding the high temperatures and strongly acidic conditions of other methods.[5] It involves the condensation of a hydroxyaminopyridine with an aldehyde to form a Schiff base, which then undergoes oxidative cyclization.

The initial step is the acid-catalyzed condensation of the amino group of the hydroxyaminopyridine with the aldehyde to form an imine (Schiff base). The subsequent oxidative cyclization is carried out using lead tetraacetate. The proposed mechanism involves the formation of a lead(IV) intermediate with the hydroxyl group, followed by intramolecular nucleophilic attack of the imine nitrogen onto the activated oxygen, leading to the formation of the oxazole ring and reduction of lead(IV) to lead(II).

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization A Hydroxyaminopyridine D Schiff Base Intermediate A->D B Aldehyde B->D C Acetic Acid C->D Catalyst E Schiff Base Intermediate G Oxazolo[5,4-b]pyridine E->G F Lead Tetraacetate F->G

Caption: Oxidative cyclization route to oxazolo[5,4-b]pyridines.

Step 1: Schiff Base Formation

  • In a suitable solvent, dissolve the appropriate hydroxyaminopyridine (1.0 mmol) and the desired aldehyde (1.1 mmol).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the formation of the Schiff base is complete (monitored by TLC).

  • The intermediate Schiff base can be isolated or used directly in the next step.

Step 2: Oxidative Cyclization

  • To the solution containing the Schiff base, add lead tetraacetate (1.2 mmol) portion-wise at room temperature.

  • Stir the reaction under anhydrous conditions until the starting material is consumed.

  • Filter the reaction mixture to remove lead(II) acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired oxazolo[5,4-b]pyridine.[5]

AldehydeProductOverall YieldReference
Benzaldehyde2-Phenyloxazolo[5,4-b]pyridineModerate[5]

Method 3: Reaction of Iminophosphoranes with Alkylideneoxazol-5(4H)-ones

This method provides a unique entry into the oxazolo[5,4-b]pyridine system through a reaction between iminophosphoranes and alkylideneoxazol-5(4H)-ones.[6]

The reaction proceeds via a complex cascade. At elevated temperatures, the iminophosphorane and the alkylideneoxazol-5(4H)-one likely undergo a series of transformations, potentially involving aza-Wittig type reactivity and subsequent cyclization and rearrangement steps to form the final oxazolo[5,4-b]pyridine product. At room temperature, the reaction can yield an intermediate enamino lactone, which can be subsequently cyclized to a 2(1H)-pyridone upon heating in acetic acid.[6]

  • A mixture of the appropriate iminophosphorane (1.0 mmol) and alkylideneoxazol-5(4H)-one (1.0 mmol) is heated in a suitable high-boiling solvent (e.g., xylene).

  • The reaction is monitored by TLC for the formation of the oxazolo[5,4-b]pyridine product.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the target compound.[6]

References

  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (2026).
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025).
  • Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines - RSC Publishing.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org. (2025).
  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons | Request PDF - ResearchGate. (2025).
  • A Convenient Synthesis of Substituted Oxazolo-[5,4-b]Pyridines Using Lead Tetraacetate as Oxidative Cyclizing Agent.

Sources

Troubleshooting & Optimization

Recrystallization solvents for 5-methyloxazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Methyloxazolo[5,4-b]pyridine Derivatives

Case ID: REC-OXPY-54B Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Solubility Profile

The 5-methyloxazolo[5,4-b]pyridine scaffold represents a fused bicyclic heteroaromatic system. From a solubility perspective, it presents a "Dr. Jekyll and Mr. Hyde" profile:

  • The Core: The pyridine nitrogen and oxazole oxygen create a localized polar region capable of hydrogen bonding, yet the aromatic planarity drives strong

    
    -
    
    
    
    stacking (high lattice energy).
  • The Consequence: These compounds often exhibit high melting points (>250°C) and poor solubility in standard non-polar solvents (Hexanes, Ether), while simultaneously "oiling out" in protic solvents if cooling is too rapid.

This guide provides a validated solvent selection matrix and troubleshooting protocols based on recent synthetic literature and physicochemical principles.

Solvent Selection Matrix

WARNING: Do not rely on a single solvent system. The functional group at the C-2 or C-7 position determines the dominant interaction.

Primary Solvent Systems (Literature Validated)
Derivative ClassRecommended Solvent SystemRatio (v/v)Mechanism of Action
Bis-derivatives / Highly Conjugated DCM : Isopropanol 3 : 2 Disruptor: DCM solubilizes the lipophilic aromatic core; IPA acts as a polar moderator to induce controlled nucleation [1].
Amides / Sulfonamides Ethanol (Absolute) 100%Proticity: High temperature ethanol breaks intermolecular H-bonds; cooling restores them, forcing crystallization [2].
Carboxylic Acids DMF : Water Varies (Start 10:1)Anti-solvent: Dissolve in hot DMF; add water dropwise until turbidity persists, then cool.
General Lipophilic Derivatives EtOAc : Heptane GradientStandard: Classic normal-phase behavior. Use if MP is <150°C.

Decision Tree: Solvent Selection Workflow

Use this logic flow to determine the starting point for your specific derivative.

SolventSelection Start Start: Analyze Structure CheckMP Is Melting Point > 200°C? Start->CheckMP HighMP_Route High Lattice Energy Route CheckMP->HighMP_Route Yes LowMP_Route Standard Route CheckMP->LowMP_Route No CheckPolarity Contains Amide/Acid Groups? TryDCM_IPA Try DCM : IPA (3:2) (Ref: Bis-oxazolo derivatives) CheckPolarity->TryDCM_IPA Aromatic/Planar TryDMF Try DMF : Water (Anti-solvent method) CheckPolarity->TryDMF Acidic/Highly Polar HighMP_Route->CheckPolarity TryEtOH Try Ethanol (Reflux) LowMP_Route->TryEtOH Polar Groups present TryEtOAc Try EtOAc : Heptane LowMP_Route->TryEtOAc Lipophilic

Figure 1: Decision matrix for selecting recrystallization solvents based on melting point and functional group polarity.

Detailed Protocol: The DCM/IPA Method

This method is specifically validated for high-melting, planar oxazolo[5,4-b]pyridine derivatives (e.g., bis-oxazolo systems) which are often insoluble in alcohols alone [1].

Reagents:

  • Dichloromethane (DCM) - HPLC Grade

  • Isopropanol (IPA) - HPLC Grade

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add DCM in small portions while gently heating (water bath at 35°C—do not exceed 40°C as DCM boils at 39.6°C).

    • Note: The goal is to dissolve the compound using the minimum amount of DCM.

  • Filtration: If insoluble particles remain (silica, inorganic salts), filter the warm solution through a Celite pad or a 0.45 µm PTFE syringe filter.

  • The Moderator: Add Isopropanol (IPA) slowly to the warm DCM solution.

    • Target Ratio: 2 parts IPA for every 3 parts DCM used.

    • Observation: The solution should remain clear. If cloudiness appears, add a few drops of DCM to clear it.

  • Evaporative Concentration: Place the flask in a fume hood with a loose cap. Allow the DCM (lower boiling point) to evaporate slowly over 12-24 hours.

    • Mechanism: As DCM evaporates, the solvent composition shifts towards 100% IPA, in which the compound is less soluble, forcing crystallization.

  • Harvest: Filter the resulting crystals and wash with cold IPA.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The "Lyle's Golden Syrup" effect. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or when supersaturation occurs too rapidly. Corrective Actions:

  • The Scratch Technique: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • Seed Crystals: Retain a tiny amount of crude solid. Add a speck to the cooling solution when it is slightly turbid.

  • Change Solvent BP: If using Ethanol/Water, switch to Methanol/Water . The lower boiling point of Methanol often prevents the solution from reaching the temperature where the product melts into an oil.

Issue 2: "The crystals are colored/dark."

Diagnosis: Pyridine derivatives are prone to oxidation, forming N-oxide impurities or conjugated oligomers (tars). Corrective Actions:

  • Charcoal Treatment: During the hot dissolution step (Step 1), add activated charcoal (5-10% by weight). Reflux for 5 minutes, then filter hot through Celite.

    • Critical: Do not add charcoal to a boiling solution; it will foam over. Remove heat, add charcoal, then resume heating.

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the mother liquor. Corrective Actions:

  • Second Crop: Concentrate the mother liquor to half volume and cool to -20°C.

  • Solvent Switch: If using DCM/IPA, the compound might be too soluble in IPA. Switch to DCM/Hexane .

Mechanism of Impurity Removal

Understanding what you are removing is as important as the solvent choice.

ImpurityPurging cluster_impurities Target Impurities Crude Crude Mixture Solvent Recrystallization (DCM/IPA or EtOH) Crude->Solvent Regio [4,5-b] Regioisomer (Structural Isomer) Liquor Mother Liquor (Contains Impurities) Regio->Liquor Different Solubility Profile StartMat Unreacted Amide/Acid StartMat->Liquor Oligomer Oxidation Tars Oligomer->Liquor Crystals Pure [5,4-b] Product Solvent->Crystals High Lattice Energy Solvent->Liquor High Solubility

Figure 2: Impurity purging logic. The [5,4-b] isomer often packs more efficiently than the [4,5-b] isomer or uncyclized starting materials, allowing for separation via lattice energy differences.

References

  • Dyadyuchenko, L. V., et al. (2026).[1] Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Preprints.org. Available at: [Link]

  • Rybak, M., et al. (2020). Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

Sources

Optimizing ring closure conditions for oxazolo[5,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazolo[5,4-b]pyridine Synthesis

Current Status: Online 🟢 Ticket Subject: Optimization of Ring Closure Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Scaffold Challenge

Welcome to the technical support hub for fused pyridine systems. You are likely targeting the oxazolo[5,4-b]pyridine scaffold (Figure 1), a privileged structure in kinase inhibition and GPCR ligand design.

Crucial Structural Distinction: Before proceeding, verify your precursor.

  • Target: Oxazolo[5,4-b ]pyridine.[1][2][3][4][5][6][7][8][9]

  • Required Precursor: 3-amino-2-pyridone (or 2-halo-3-aminopyridine).

  • Note: If you start with 2-amino-3-hydroxypyridine, you will synthesize the [4,5-b] isomer.[4]

The following guides provide "Tiered" protocols ranging from robust, high-heat methods to mild, chemoselective alternatives.

Critical Reagent Selection & Protocols

We categorize methodologies into Method A (Thermodynamic/Robust) for simple substrates and Method B (Kinetic/Mild) for acid-sensitive or complex substrates.

Method A: The "Sledgehammer" (PPA or POCl₃)

Best for: Simple alkyl/aryl substituents, scale-up, and substrates stable to strong acid/heat.

Standard Protocol:

  • Mix: Combine 3-amino-2-pyridone (1 equiv) with the carboxylic acid (1.1 equiv) in Polyphosphoric Acid (PPA).

    • Tech Tip: PPA is viscous. Warm it to 60°C before adding solids to ensure homogeneity.

  • Heat: Ramp to 150–170°C for 4–12 hours.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/ammonia water.

    • Warning: Exothermic! Maintain pH > 7 to precipitate the free base.

Data: Reagent Comparison Table

ReagentTemp (°C)MechanismToleranceKey Byproduct
PPA 140-170Acid-mediated dehydrationLow (Acid stable only)Phosphate salts
POCl₃ 80-110Imidoyl chloride intermediateMed (Avoid acid-labile PG)HCl, Phosphoric acid
Burgess 25-70syn-Elimination (Ei)High (Boc, TBS compatible)Soluble sulfamates
PPh₃/DEAD 0-25Mitsunobu cyclizationVery HighPh₃PO, Hydrazine
Method B: The "Scalpel" (Burgess Reagent)

Best for: Late-stage functionalization, Boc-protected amines, stereocenters.

Optimized Protocol:

  • Amide Formation: First, couple your acid and 3-amino-2-pyridone using standard coupling agents (e.g., HATU, DIPEA) to isolate the intermediate amide.

  • Cyclization: Dissolve the amide (1 equiv) in anhydrous THF or DCM.

  • Reagent: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0–2.5 equiv).

  • Conditions: Stir at RT for 2h. If stalled, heat to 50°C.

  • Workup: Direct silica gel chromatography (byproducts are often water-soluble or separable).

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction in PPA turned into a black tar."

Diagnosis: Thermal decomposition or polymerization. PPA is a powerful dehydrating agent but also an oxidizer at high temps. Solution:

  • Deoxygenate: Run the reaction under Nitrogen/Argon. Pyridine rings are electron-deficient but can still oxidize at 170°C.

  • Switch Solvent: Use Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It mimics PPA but is less viscous and often works at lower temperatures (80–100°C).

Issue 2: "I see the intermediate amide, but the ring won't close."

Diagnosis: The carbonyl oxygen of the pyridone is not nucleophilic enough, or the amide carbonyl is not electrophilic enough. Mechanistic Fix: You need to activate the amide oxygen.

  • Action: Switch to POCl₃ (Phosphorus oxychloride) in toluene/dioxane.

  • Why? POCl₃ converts the amide into a highly reactive imidoyl chloride intermediate. The pyridone oxygen then attacks this electrophilic carbon, releasing HCl to close the ring.

G Start Intermediate Amide Activation Activation (POCl3 or PPA) Start->Activation Dehydration Imidoyl Imidoyl Chloride Species Activation->Imidoyl Cl- substitution Cyclization Nucleophilic Attack (Pyridone Oxygen) Imidoyl->Cyclization Ring Closure Product Oxazolo[5,4-b]pyridine Cyclization->Product -HCl/-H3PO4

Caption: Figure 2.[10] Mechanistic pathway for chemically activated cyclodehydration.

Issue 3: "How do I distinguish [5,4-b] from [4,5-b] isomers?"

Diagnosis: Regioisomerism is a common anxiety. Validation Protocol:

  • HMBC NMR: Look for the correlation between the oxazole proton (C2-H) and the pyridine ring carbons.

  • Coupling Constants:

    • Oxazolo[5,4-b]pyridine: The pyridine protons are at positions 5, 6, and 7.

      
       and 
      
      
      
      will be typical pyridine couplings.
    • Key Shift: In the [5,4-b] system, the bridgehead carbons are C3a (N-C=N) and C7a (O-C=C).

    • Self-Check: If you started with 3-amino-2-pyridone , the geometry enforces [5,4-b]. An isomerization to [4,5-b] would require a Dimroth-like rearrangement, which is rare under standard PPA conditions for this scaffold.

Advanced Workflow: Decision Tree

Use this logic flow to select your experimental condition for Monday morning.

DecisionTree Start Start: 3-Amino-2-pyridone + Carboxylic Acid AcidSensitive Is the R-group Acid/Heat Sensitive? Start->AcidSensitive Yes Yes (e.g., Boc, TBS, Chiral) AcidSensitive->Yes High Risk No No (Alkyl, Aryl, Halo) AcidSensitive->No Robust Step1 Step 1: Coupling (HATU/EDC) to isolate Amide Yes->Step1 Step2 Step 2: Burgess Reagent (THF, RT to 50°C) Step1->Step2 Scale Scale > 5g? No->Scale PPA PPA Melt (150°C) Scale->PPA Yes (Solvent Free) POCl3 POCl3 / Toluene (Reflux) Scale->POCl3 No (Easier Workup)

Caption: Figure 3. Decision matrix for reagent selection based on substrate stability and scale.

References

  • Standard PPA Synthesis: Palamarchuk, I. V., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine." Eurasian Journal of Chemistry, 2025.

  • POCl₃ Mediated Cyclization: Palamarchuk, I. V., et al.[5][7] "A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones." ResearchGate, 2024.

  • Burgess Reagent Mechanism: Wipf, P., & Miller, C. P.[11] "A new synthesis of oxazolines and oxazoles with the Burgess reagent." Tetrahedron Letters, 1992. (Foundational methodology for hydroxy-amide cyclodehydration).

  • Regioselectivity & Isomerism: Al-Mousawi, S. M., et al. "Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons." RSC Advances, 2025.

Sources

Separation of regioisomers in oxazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Support for Drug Development Professionals, Researchers, and Scientists

Welcome to the technical support center for oxazolopyridine synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging separation of regioisomers. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research and development.

Part 1: Frequently Asked Questions (FAQs) - The Root of the Challenge

This section addresses the fundamental questions surrounding the formation and separation of oxazolopyridine regioisomers.

Q1: Why does my oxazolopyridine synthesis yield a mixture of regioisomers?

Answer: The formation of regioisomers in oxazolopyridine synthesis is fundamentally a question of competing reaction pathways. The cyclization step, often involving the reaction of a substituted pyridine with a bifunctional reagent, can proceed at different positions on the pyridine ring. The outcome is governed by a delicate balance of electronic and steric factors.

For instance, in the cyclodehydration of N-phenacylpyridones, the site of ring closure is influenced by the electron density at different positions of the pyridine ring and the stability of the transition state leading to each isomer.[1] Subtle changes in substrate substitution, reaction temperature, or catalyst can alter the activation energy for each pathway, thus changing the ratio of the resulting regioisomers. Computational methods can be employed to predict the relative stabilities of reaction intermediates, offering insights into which regioisomer is thermodynamically or kinetically favored.[2][3]

Q2: Why are regioisomers of oxazolopyridines so difficult to separate?

Answer: Regioisomers possess the same molecular formula and often have very similar functional groups, leading to nearly identical physical and chemical properties.[4] This similarity results in:

  • Similar Polarity: They exhibit very close retention factors (Rƒ) in Thin Layer Chromatography (TLC) and co-elute in standard column chromatography.

  • Similar Solubility Profiles: This makes separation by traditional crystallization challenging, as they often co-crystallize.[5][6]

  • Similar pKa Values: Differences in acidity or basicity are often minimal, limiting the effectiveness of separation by extraction.

The challenge lies in exploiting the subtle differences in their three-dimensional shape and dipole moment.[7] Specialized analytical and preparative techniques are therefore required to achieve separation.

Q3: How can I definitively identify which regioisomer is which after separation?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers.[8] Key methods include:

  • 1D ¹H and ¹³C NMR: The substitution pattern directly impacts the chemical shifts and coupling constants of the aromatic protons and carbons. Each isomer will have a unique spectral fingerprint in the aromatic region (typically δH 6-8 ppm).[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons. A ¹H-¹H COSY spectrum shows which protons are coupled, while HSQC and HMBC link protons to their directly attached or nearby carbons, respectively. This connectivity map is crucial for unambiguously assigning the structure.[8]

  • Solid-State NMR: For particularly challenging cases or when suitable crystals are unavailable for X-ray diffraction, 13C{14N} solid-state NMR can function as an "attached nitrogen test," clearly differentiating isomers based on which carbons are directly bonded to a nitrogen atom.[9][10]

Part 2: Troubleshooting Guide - Controlling and Separating Regioisomers

This section provides actionable strategies to tackle the challenges of regioselectivity and separation head-on.

Issue 1: My reaction produces an inseparable mixture of regioisomers. How can I improve the regioselectivity?

Troubleshooting Workflow:

G cluster_0 Reaction Optimization Workflow start Poor Regioselectivity Observed temp Vary Reaction Temperature start->temp Kinetically vs. Thermodynamically Controlled Product? solvent Screen Different Solvents temp->solvent catalyst Modify Catalyst/Reagent solvent->catalyst protecting_group Introduce/Change Steric Blocking Groups catalyst->protecting_group result Improved Regioisomeric Ratio? protecting_group->result success Proceed to Scale-Up result->success Yes failure Proceed to Separation Strategy result->failure No

Caption: Workflow for optimizing reaction regioselectivity.

Detailed Explanation:

  • Analyze the Mechanism: First, understand the reaction mechanism. Is it a nucleophilic attack, an electrophilic substitution, or a pericyclic reaction? The mechanism dictates which factors will influence the outcome. For example, in reactions proceeding through an oxazoline[3,2-a]pyridinium intermediate, the regioselectivity of nucleophilic attack can be directed by the choice of nucleophile and acid promoter.[11]

  • Temperature Control:

    • Causality: Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically controlled product.

    • Action: Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and reflux) to determine if the isomer ratio is temperature-dependent.

  • Solvent Effects:

    • Causality: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states differently for each reaction pathway. Aprotic vs. protic solvents can also play a crucial role.

    • Action: Screen a variety of solvents with different dielectric constants and properties (e.g., Toluene, THF, Acetonitrile, Dichloromethane).

  • Steric Hindrance:

    • Causality: Introducing a bulky protecting group near one of the potential reaction sites can sterically block that pathway, favoring reaction at the less hindered site.

    • Action: If your starting pyridine has multiple reactive sites, consider temporarily introducing a bulky group like a t-butyldimethylsilyl (TBDMS) ether to direct the cyclization.

Issue 2: My regioisomers co-elute on standard silica gel chromatography. What are my next steps?

Troubleshooting and Protocol Guide:

When standard chromatography fails, more specialized techniques that exploit subtle differences in molecular shape and interactions are necessary.

Option A: Advanced Chromatographic Methods

MethodPrinciple of SeparationBest ForKey Considerations
Reverse-Phase HPLC Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Isomers with slight differences in hydrophobicity.Can be scaled from analytical to preparative scale. Requires method development.
Chiral Chromatography Differential interaction with a chiral stationary phase (CSP).[12]Even non-chiral regioisomers can sometimes be separated on CSPs due to shape-based recognition.[13]A wide variety of columns are available (e.g., polysaccharide-based, glycopeptide-based).[12] Often requires screening multiple columns and mobile phases.[12]
Centrifugal Partition Chromatography (CPC) Liquid-liquid partitioning without a solid support, minimizing irreversible adsorption.[4]Separating polar, labile, or structurally very similar compounds. Highly scalable.Requires specialized equipment. Solvent system selection is critical.[4]
Gas Chromatography (GC) Separation based on volatility and interaction with the stationary phase.Volatile and thermally stable isomers. Liquid crystal stationary phases can separate isomers based on molecular geometry (length-to-breadth ratio).[7][14]High resolution but limited to small-scale preparations unless a preparative GC system is available.

Protocol: Preparative HPLC Method Development for Regioisomer Separation

  • Analytical Scouting:

    • Start with a standard reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Begin with a simple mobile phase gradient, such as Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). A typical gradient might be 10% to 90% Acetonitrile over 20 minutes.

    • If separation is poor, try Methanol/Water as the mobile phase, as the different solvent can alter selectivity.

    • If still unsuccessful, screen other column chemistries. A Phenyl-Hexyl or embedded polar group (EPG) column can offer different selectivity for aromatic compounds.[15]

  • Optimization:

    • Once partial separation is observed, switch to an isocratic (constant mobile phase composition) or shallow gradient method around the elution point to maximize resolution.

    • Optimize the flow rate and column temperature. Increasing temperature can sometimes improve peak shape but may decrease resolution.

  • Scale-Up:

    • Once an effective analytical method is established, scale it to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column diameter.

Option B: Strategic Crystallization

Crystallization exploits differences in the lattice energy and solubility of the isomers.

G cluster_1 Crystallization Strategy start Isomeric Mixture solvent_screen Screen Diverse Solvents (Polar, Non-polar, Protic, Aprotic) start->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap cooling Slow Cooling solvent_screen->cooling vapor_diff Vapor Diffusion solvent_screen->vapor_diff analysis Analyze Crystals & Mother Liquor (NMR, HPLC) slow_evap->analysis cooling->analysis vapor_diff->analysis seeding Seeding (if pure crystal is available) seeding->analysis Optional success Pure Isomer Obtained analysis->success Yes enrichment Enrichment Achieved analysis->enrichment Partial re_xtal Re-crystallize Enriched Fraction enrichment->re_xtal re_xtal->analysis

Caption: Decision workflow for separation by crystallization.

Protocol: Fractional Crystallization

  • Solvent Screening: The goal is to find a solvent or solvent system where one regioisomer is significantly less soluble than the other, especially at a lower temperature.

    • Action: In small vials, test the solubility of your mixture in a range of solvents (e.g., Acetone, Ethyl Acetate, Isopropanol, Acetonitrile, Toluene). Heat to dissolve, then cool slowly to room temperature and then to 0-4 °C.[6]

  • Execution:

    • Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool very slowly. Rapid cooling can trap impurities and the other isomer in the crystal lattice.

    • If one isomer is significantly less soluble, it should crystallize out first.

    • Filter the crystals and wash with a small amount of the cold solvent.

    • Concentrate the mother liquor to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR to determine the effectiveness of the separation. The process may need to be repeated several times to achieve high purity.

  • Seeding: If you can obtain even a single pure crystal of one isomer (perhaps from preparative TLC or HPLC), you can use it to seed a supersaturated solution. This can dramatically improve the selectivity of crystallization.[16]

Part 3: Predictive Science - A Forward-Looking Approach
Q4: Can I predict which regioisomer is more likely to form or which will be easier to separate?

Answer: Yes, computational chemistry is a powerful predictive tool in this context.

  • Predicting Regioselectivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the energies of transition states for the different cyclization pathways. The pathway with the lower activation energy barrier is kinetically preferred. This can guide your choice of reaction conditions to favor the desired isomer.[2][3]

  • Predicting Isomer Stability: Calculations can determine the relative thermodynamic stability of the final regioisomers. This information is crucial for deciding whether to run a reaction under kinetic or thermodynamic control.[17][18]

  • Predicting Properties for Separation: Computational models can predict physical properties like dipole moment and molecular shape. A larger difference in dipole moment suggests a higher probability of successful separation by normal-phase chromatography. Differences in molecular shape and surface area can inform strategies for separation on shape-selective stationary phases.[19]

By integrating these predictive models, you can move from a trial-and-error approach to a more rational design of your synthetic and purification strategies.[19]

References
  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 25(8), 4251-4256. [Link available upon request]
  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. ResearchGate. [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. RotaChrom. [Link]

  • Wang, L., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7(1), 41335. [Link]

  • Christensen, A. S., et al. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of C-H Functionalization. arXiv. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Armstrong, D. W., & DeMond, W. (1984). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry, 56(8), 1529-1533. [Link]

  • ResearchGate. (n.d.). Reactivity and stereoselectivity of oxazolopyridines with a ring-junction nitrogen atom. ResearchGate. [Link]

  • Davson, E. (2025). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Modern Chem Appl, 13, 493. [Link available upon request]
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Shelyazhenko, S. V., et al. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 8(6), 504-513. [Link]

  • Wang, H., et al. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 16(1), 8934. [Link]

  • ScienceMadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness.org. [Link]

  • Hmil, O. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds, 61(11), 1234-1241. [Link available upon request]
  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 181-192. [Link]

  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • J-STAR Research, Inc. (n.d.). Predicting Molecular Properties via Computational Chemistry. J-STAR Research. [Link]

  • Hsieh, C. M., & Zukoski, C. F. (2008). Evaluating computational predictions of the relative stabilities of polymorphic pharmaceuticals. Journal of pharmaceutical sciences, 97(6), 2186-2198. [Link]

  • Garcı́a-Cañibano, B., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Scilit. [Link]

  • Dorn, R. W., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link available upon request]
  • Dorn, R. W., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 60(38), 20737-20742. [Link]

  • Gapsys, V., et al. (2025). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. Journal of Chemical Theory and Computation, 21(3), 1345-1358. [Link]

  • The University of Queensland. (n.d.). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace. [Link]

  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 6-Bromo-5-methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement for advancing discovery. 6-Bromo-5-methyloxazolo[5,4-b]pyridine represents a class of scaffolds with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the identity and purity of such molecules.[1] This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum of this compound, grounded in comparative data and established spectroscopic principles.

While a publicly available, experimentally acquired spectrum for this specific molecule is not available, we can confidently predict its ¹H NMR features based on established principles and data from structurally analogous compounds. This predictive approach is a common and critical exercise in synthetic and medicinal chemistry.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound contains three distinct proton environments that will give rise to three unique signals in the ¹H NMR spectrum: the methyl group protons (H-a), and two aromatic protons on the pyridine ring (H-2 and H-7).

Caption: Molecular structure of this compound with proton labels.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized below. These predictions are based on a standard analysis in a deuterated chloroform (CDCl₃) solvent.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~2.6Singlet (s)3H5-CH₃
H-7~8.2Singlet (s)1HPyridine C7-H
H-2~8.7Singlet (s)1HPyridine C2-H
In-Depth Signal Analysis and Rationale

The interpretation of an NMR spectrum relies on understanding how the electronic environment of a nucleus influences its resonance frequency.[2]

  • H-a (Methyl Protons, ~2.6 ppm):

    • Causality: The methyl group is attached to an aromatic ring system. Protons on a carbon adjacent to an aromatic ring (benzylic-type protons) typically resonate in the 2.2-3.0 ppm range.[3] The electron-withdrawing nature of the fused oxazolopyridine system deshields these protons relative to a simple alkyl chain, shifting them downfield.

    • Multiplicity: This signal is predicted to be a singlet because there are no adjacent protons within three bonds to cause spin-spin coupling.

  • H-7 (Aromatic Proton, ~8.2 ppm):

    • Causality: This proton is on the pyridine ring, which is an electron-deficient aromatic system, leading to significant deshielding of its protons compared to benzene (δ ~7.27 ppm).[4] The H-7 proton is ortho to the electron-donating methyl group and meta to the ring nitrogen. The electron-donating effect of the methyl group provides some shielding, moving the signal slightly upfield compared to an unsubstituted position. However, the dominant effect is the aromatic ring current and the influence of the fused oxazole ring.

    • Multiplicity: H-7 has no adjacent proton neighbors, as the adjacent C-6 position is substituted with a bromine atom. Therefore, this signal will appear as a singlet.

  • H-2 (Aromatic Proton, ~8.7 ppm):

    • Causality: The H-2 proton is positioned ortho to one of the pyridine ring nitrogens (N-4) and adjacent to the oxazole ring oxygen. Protons in the α-position (C2 or C6) of a pyridine ring are typically the most deshielded due to the strong inductive and anisotropic effects of the nitrogen atom.[4] This powerful deshielding effect shifts the H-2 proton significantly downfield, making it the most downfield signal in the spectrum.

    • Multiplicity: Similar to H-7, the H-2 proton has no adjacent proton neighbors, resulting in a singlet.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare them to the known ¹H NMR data of similar oxazolo[5,4-b]pyridine derivatives. This comparative approach is essential for building confidence in structural assignments.

  • (E)-3-(5-methyl-7-phenyloxazolo[5,4-b]pyridin-2-yl)acrylic acid: In this compound, the methyl group at the 5-position resonates at δ 2.26 ppm, and the proton at the 6-position (analogous to our H-7, but without the bromine) appears at δ 6.16 ppm.[5] Our predicted methyl shift of ~2.6 ppm is slightly more downfield, which is a reasonable consequence of the electron-withdrawing bromine at the adjacent C-6 position. The dramatic downfield shift of our predicted H-7 (~8.2 ppm) compared to the H-6 in this analog (6.16 ppm) is a classic example of the strong deshielding effect of a halogen substituent on a neighboring proton.[6][7]

  • 2,6-Bis(5-methyl-7-(thiophen-2-yl)-3a,4-dihydrooxazolo[5,4-b]pyridin-2-yl)pyridine: This more complex molecule features a 5-methyl group with a chemical shift of δ 2.65 ppm.[8] This value is very close to our prediction, supporting the assignment for the H-a protons.

  • General Substituted Pyridines: In studies of various substituted pyridines, it is well-established that protons ortho to the nitrogen atom (the C2 and C6 positions) are the most downfield signals, often appearing above 8.5 ppm.[4] This general principle strongly supports our assignment of the most downfield signal (~8.7 ppm) to the H-2 proton. The presence of an electron-withdrawing bromine atom generally causes a downfield shift on adjacent protons, which is consistent with our prediction for H-7.[9]

This comparative analysis demonstrates that our predicted spectrum is well-aligned with experimentally observed data for related structures, providing a high degree of confidence in the assignments.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Obtaining a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocol outlines the best practices for sample preparation and data acquisition.[10][11][12]

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Vortex mixer

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-10 mg of sample into a vial dissolve 2. Add ~0.7 mL of CDCl₃ with TMS weigh->dissolve mix 3. Vortex until fully dissolved dissolve->mix transfer 4. Transfer solution to NMR tube mix->transfer insert 5. Insert tube into spectrometer transfer->insert lock 6. Lock on CDCl₃ deuterium signal insert->lock shim 7. Shim magnetic field for homogeneity lock->shim acquire 8. Acquire spectrum (e.g., 16 scans) shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial. For routine characterization, this amount provides excellent signal-to-noise in a short acquisition time.[11]

  • Solvent Addition: Using a clean pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively clean spectral window.[10]

  • Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra; any suspended particulate matter will degrade spectral quality.[12]

  • Transfer to NMR Tube: Carefully transfer the solution into a high-quality NMR tube using a Pasteur pipette. Ensure the liquid column height is approximately 4-5 cm, which is optimal for modern NMR probes.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will first "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure. This step is crucial as it optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.[10]

  • Data Acquisition: Set up a standard proton experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum. Apply phase correction and baseline correction to produce the final, interpretable spectrum.

By adhering to this rigorous protocol, researchers can ensure the acquisition of reliable and high-quality ¹H NMR data, which is the bedrock of confident structural assignment in drug discovery and development.

References

  • Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. [Source URL not available]
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry. [Link]

  • How To Prepare And Run An NMR Sample. alwsci.com. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Source URL not available]
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 1H NMR Protocol for Beginners DRX-400. [Source URL not available]
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Principles of NMR. Process NMR Associates. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]

  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Source URL not available]
  • Chemical shifts. [Source URL not available]
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). [Source URL not available]
  • Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Advanced Science. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • 6-Bromo[13][14][15]oxadiazolo[3,4-b]pyridine. Boron Molecular. [Link]

  • Table of Characteristic Proton NMR Shifts. [Source URL not available]
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. PubChem. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry. [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Source URL not available]

Sources

Comparative Guide: 6-Bromo vs. 6-Chloro Oxazolo[4,5-b]pyridines in Medicinal Chemistry

[1]

Executive Summary & Structural Context

Oxazolo[4,5-b]pyridines are critical bicyclic scaffolds in drug discovery, serving as bioisosteres for purines, benzothiazoles, and azaindoles.[1] They are frequently employed in kinase inhibitors and GPCR ligands due to their ability to engage in hydrogen bonding and

1

This guide focuses on the 6-position functionalization of the oxazolo[4,5-b]pyridine core.[1][2] In this isomer, the pyridine nitrogen is located at position 4. Consequently, the 6-position is meta to the pyridine nitrogen. This electronic arrangement dictates that the 6-halide is activated primarily for transition-metal-catalyzed cross-couplings rather than nucleophilic aromatic substitution (

1
The Core Dilemma: Reactivity vs. Economy
  • 6-Bromo-oxazolo[4,5-b]pyridine: The "Gold Standard" for discovery chemistry.[1] High reactivity allows mild coupling conditions, essential for late-stage functionalization of complex intermediates.[1]

  • 6-Chloro-oxazolo[4,5-b]pyridine: The "Process Candidate."[1] Significantly lower cost and higher atom economy, but requires specialized catalytic systems (bulky phosphines, higher temperatures) to overcome the stronger C-Cl bond.

Electronic Properties & Theoretical Basis

The reactivity difference stems from the Bond Dissociation Energy (BDE) and the rate of oxidative addition to Palladium(0).

Feature6-Bromo Derivative6-Chloro DerivativeImpact on Protocol
Bond Strength (C-X) ~81 kcal/mol~96 kcal/molCl requires higher temp (>100°C) or activated ligands.[1]
Oxidative Addition Fast (

)
Slow (Rate Determining Step)Br works with standard

; Cl needs

/XPhos.[1]
Electronic Environment Meta to N (Pyridine)Meta to N (Pyridine)Both are deactivated for

; Pd-catalysis is mandatory.
Lipophilicity (ClogP) ~1.7~1.5Cl is slightly more polar; easier aqueous workup in some cases.[1]
Structural Visualization

The following diagram illustrates the numbering and electronic activation sites. Note that position 6 is


1

Gcluster_0Reactivity ProfileCoreOxazolo[4,5-b]pyridineScaffoldPos6Position 6 (Meta to N)Target for Cross-CouplingCore->Pos6Halogen Handle (Br/Cl)Pos2Position 2 (Oxazole)C-H Activation / LithiationCore->Pos2Auxiliary SiteBr6-BromoFast Ox. AdditionStandard LigandsPos6->BrPreferred for DiscoveryCl6-ChloroSlow Ox. AdditionRequires Buchwald LigandsPos6->ClPreferred for Scale-up

Caption: Reactivity map of the oxazolo[4,5-b]pyridine scaffold highlighting the 6-position's dependence on catalyst choice.

Synthetic Accessibility

Before comparing reactivity, one must consider the synthesis of the scaffold itself. The 6-halo derivatives are typically synthesized from 2-amino-5-halo-3-hydroxypyridines via cyclization with triethyl orthoformate or similar one-carbon synthons.[1]

  • Synthesis of 6-Bromo:

    • Precursor: 2-amino-5-bromo-3-hydroxypyridine.[1][3]

    • Reagent: Triethyl orthoformate / p-TsOH (Cat.)[1] / Reflux.

    • Yield: Typically 60-85%.[1]

    • Notes: The starting material is often 3-4x more expensive than the chloro analog.[1]

  • Synthesis of 6-Chloro:

    • Precursor: 2-amino-5-chloro-3-hydroxypyridine.[1]

    • Reagent: Triethyl orthoformate / p-TsOH (Cat.)[1] / Reflux.

    • Yield: Typically 70-90%.[1]

    • Notes: High availability of the chloropyridine precursor makes this the cost-effective route for multi-gram synthesis.

Experimental Comparison: Palladium-Catalyzed Couplings

The most critical differentiation lies in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The following protocols are standardized for comparative evaluation.

A. Suzuki-Miyaura Coupling (Aryl Boronic Acids)[1]

Objective: Couple 6-halo-oxazolo[4,5-b]pyridine with 4-methoxyphenylboronic acid.

ParameterProtocol A (For 6-Bromo)Protocol B (For 6-Chloro)
Catalyst

(5 mol%)

(2 mol%)
Ligand None (PPh3 is intrinsic)XPhos or SPhos (4-8 mol%)
Base

(2.0 equiv)

(2.0 equiv)
Solvent DME/Water (3:[1]1)1,4-Dioxane/Water (4:[1]1)
Temperature 80°C100-110°C
Time 2-4 Hours6-12 Hours
Expected Yield 85-95%70-85%

Mechanistic Insight: The 6-bromo derivative undergoes facile oxidative addition with the generic triphenylphosphine ligand.[1] The 6-chloro derivative, possessing a stronger bond, requires electron-rich, bulky biaryl phosphine ligands (like XPhos) to facilitate the oxidative addition step and stabilize the

1
B. Buchwald-Hartwig Amination[1]

Objective: Installation of a secondary amine (e.g., Morpholine) at position 6.

  • 6-Bromo: Compatible with BrettPhos Pd G3 or

    
    /BINAP systems at 90°C.[1]
    
  • 6-Chloro: Often requires RuPhos Pd G3 or BrettPhos Pd G3 at elevated temperatures (110°C+).[1] The "general" BINAP conditions frequently fail due to the deactivated nature of the meta-pyridine position combined with the inert chloride.

Decision Framework: Which Halogen to Choose?

Use this logic flow to select the appropriate starting material for your campaign.

DecisionTreeStartStart: Select ScaffoldScaleWhat is the Scale?Start->ScaleDiscoveryDiscovery (<100mg)Scale->DiscoveryExploratoryProcessScale-up (>10g)Scale->ProcessDevelopmentComplexityCoupling Partner Complexity?Discovery->ComplexityCheckCondCan you heat >100°C?Process->CheckCondSimpleSimple Aryl/AmineComplexity->SimpleRobust PartnerComplexSensitive/ComplexComplexity->ComplexFragile PartnerUseBrUSE 6-BROMO(Prioritize Success Rate)Simple->UseBrSpeed is PriorityComplex->UseBrMild Conditions NeededUseClUSE 6-CHLORO(Prioritize Cost)CheckCond->UseBrNo (Thermal Limit)CheckCond->UseClYes (Optimize Catalyst)

Caption: Strategic decision tree for selecting between 6-bromo and 6-chloro precursors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromooxazolo[4,5-b]pyridine (Reference Standard)

Adapted from ChemicalBook and Beilstein Journal methodologies.[1]

  • Reagents: 2-Amino-5-bromo-3-hydroxypyridine (1.0 equiv), Triethyl orthoformate (TEOF) (10-15 equiv), p-Toluenesulfonic acid monohydrate (0.05 equiv).[1]

  • Setup: Flame-dried round bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the aminopyridine in neat TEOF.

    • Add p-TsOH catalyst.[1][3]

    • Heat to reflux (approx. 146°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]

    • Workup: Cool to room temperature. The product often precipitates. If not, remove excess TEOF under reduced pressure.

    • Purification: Triturate with cold diethyl ether or recrystallize from Ethanol.[1]

    • Validation:

      
       NMR (DMSO-
      
      
      ) should show the characteristic oxazole proton singlet at
      
      
      ppm and two pyridine doublets.[1]
Protocol 2: Optimized Suzuki Coupling for 6-Chloro Variants

Validating the use of advanced ligands for the inert chloride.

  • Reagents: 6-Chlorooxazolo[4,5-b]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).[1]
    
  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%).[1] Note: Pre-complexed XPhos Pd G3 is preferred if available.[1]
    
  • Solvent: 1,4-Dioxane /

    
     (4:1), degassed with Nitrogen for 10 mins.
    
  • Procedure:

    • Combine solids in a microwave vial or pressure tube.

    • Add degassed solvent.[1]

    • Seal and heat to 100°C for 12 hours (conventional) or 120°C for 30 mins (microwave).

    • Observation: The reaction mixture turns from dark red to black upon completion.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

References

  • PubChem. 6-Bromo-[1,3]oxazolo[4,5-b]pyridine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background).[1] 2010. Available at: [Link][1]

  • Thieme Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Science of Synthesis.[4] Available at: [Link][1]

  • Beilstein-Institut. Mild and efficient synthesis of isoxazolo[4,5-b]pyridines.[1] Beilstein J. Org.[1] Chem. Available at: [Link][1]

  • MDPI. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Molecules.[1][2][4][5][6][7][8][9][10][11] Available at: [Link][1]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-5-methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-5-methyloxazolo[5,4-b]pyridine. As a compound frequently utilized in the nuanced phases of pharmaceutical research and drug development, its responsible handling and disposal are paramount to ensuring personnel safety and environmental integrity. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to mitigate risks associated with this halogenated heterocyclic compound.

Core Principles of Safe Disposal

The fundamental principle governing the disposal of this compound is the prevention of environmental release and the protection of personnel. This is achieved through a multi-faceted approach encompassing immediate safety precautions, proper waste segregation, and adherence to regulatory mandates. The primary recommended disposal method is through a licensed chemical destruction facility or controlled incineration equipped with flue gas scrubbing to neutralize hazardous combustion byproducts.[1] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water sources, soil, or animal feed. [1]

Key Safety and Handling Data

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The following table summarizes the critical safety and handling information extrapolated from structurally related compounds. This data is vital for informing safe handling and disposal procedures.

PropertyValue/GuidanceRationale and Causality
Chemical Class Halogenated Heterocyclic CompoundThe presence of bromine and the pyridine-like structure dictates its potential for environmental persistence and the release of toxic gases (e.g., hydrogen bromide, nitrogen oxides) upon improper combustion.
Primary Hazards Likely Irritant (Skin, Eyes), Potential for Respiratory IrritationBased on analogous compounds, it is prudent to assume it causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
GHS Pictogram Irritant (Assumed)The exclamation mark pictogram is typically associated with skin/eye irritation and respiratory tract irritation.
Signal Word Warning (Assumed)Consistent with the assumed hazard classifications.[2]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsTo prevent exothermic reactions or the generation of hazardous fumes, segregation from these materials is critical.[3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles or face shield, laboratory coat.A standard and necessary precaution to prevent skin and eye contact with the chemical.[2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed, sequential workflow for the safe disposal of this compound, applicable to the pure compound and materials grossly contaminated with it.

Personal Protective Equipment (PPE)

1.1. Before initiating any waste handling procedures, ensure the following PPE is correctly worn:

  • Chemically resistant gloves: Nitrile gloves are a suitable initial choice; however, for prolonged contact, consult glove manufacturer compatibility charts.[4]
  • Eye protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2][4]
  • Protective clothing: A fully fastened laboratory coat is required to protect skin and clothing.
Waste Segregation and Collection

2.1. Designate a Hazardous Waste Container:

  • The container must be constructed of a compatible material, such as high-density polyethylene (HDPE).[5]
  • It must be in good condition, with a secure, leak-proof lid.[5][6]
  • The container must be clearly and legibly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

2.2. Waste Collection:

  • For solid waste, carefully sweep the material using a dedicated brush and dustpan to minimize dust generation.
  • Place the collected solid waste, along with any contaminated disposable items (e.g., weighing paper, contaminated gloves, paper towels), directly into the designated hazardous waste container.
Waste Storage and Accumulation

3.1. Secure the Container: Ensure the lid of the hazardous waste container is securely fastened at all times, except when adding waste.[5][6]

3.2. Designated Storage Area: Store the sealed container in a designated, well-ventilated satellite accumulation area that is at or near the point of waste generation.[6][7][8] This area should be away from incompatible materials.[5]

3.3. Labeling and Signage: The storage area should be clearly marked as a hazardous waste accumulation point.[9]

Final Disposal

4.1. Engage a Licensed Waste Management Vendor: Arrange for the collection and disposal of the hazardous waste container by a licensed and reputable environmental waste management company.[1][4]

4.2. Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow A Start: Identify Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Collect Waste Material (Minimize Dust) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Complete Waste Manifest G->H I End: Compliant Disposal H->I

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-5-methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-5-methyloxazolo[5,4-b]pyridine. As a halogenated heterocyclic compound, its handling demands a stringent and well-understood safety framework. The following procedures are designed to ensure personnel safety and operational integrity by explaining the causality behind each recommendation, establishing self-validating safety systems, and grounding all claims in authoritative sources.

Hazard Identification and In-Depth Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard profile can be constructed by analyzing structurally analogous compounds. Data from similar brominated oxazolo-pyridine and bromo-pyridine derivatives consistently indicate a profile of irritation and acute toxicity.[1][2][3]

Inferred Hazard Profile:

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, along with potential harm if swallowed, inhaled, or absorbed through the skin.[1][3] The presence of the bromo- group on the pyridine ring system enhances its reactivity and potential for biological interaction, necessitating cautious handling.

Hazard Classification GHS Hazard Statement Signal Word GHS Pictogram Primary Reference (Analogous Compounds)
Acute Toxicity, OralH302: Harmful if swallowedWarning GHS07 (Exclamation Mark)[1][3]
Acute Toxicity, DermalH312: Harmful in contact with skinWarning GHS07 (Exclamation Mark)[1]
Skin Corrosion/IrritationH315: Causes skin irritationWarning GHS07 (Exclamation Mark)[2][3][4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)[2][3][4][5]
Acute Toxicity, InhalationH332: Harmful if inhaledWarning GHS07 (Exclamation Mark)[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)[2][3][4][5]

A systematic approach to risk assessment is non-negotiable before any handling of this compound. This involves a continuous cycle of hazard identification, exposure assessment, control implementation, and verification.

PPE_Selection_Logic cluster_tasks Laboratory Task cluster_ppe Required PPE Task1 Weighing Solid (<1g) or Preparing Dilute Solution PPE_Base Base PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat Task1->PPE_Base Task2 Large-Scale Reaction (>1g) or Potential for Splash PPE_Enhanced Enhanced PPE: - Base PPE + Face Shield + Chemical-Resistant Apron Task2->PPE_Enhanced

Caption: Task-Based PPE Selection Logic.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound. [4]Standard safety glasses with side shields are insufficient as they do not protect against splashes. [6]* Enhanced Protection: For procedures with a heightened risk of splashing (e.g., handling larger volumes, reactions under pressure, or cleaning spills), a full-face shield must be worn in addition to chemical splash goggles. [7][6]

Hand Protection

Proper glove selection is critical to prevent dermal absorption and skin irritation. [8]

Glove Protocol Specification & Rationale (Why?)
Material Nitrile Rubber . This material is recommended in the SDS for analogous compounds and offers good resistance to a broad range of chemicals. [4]
Inspection Mandatory Pre-Use Check . Always inspect gloves for tears, pinholes, or signs of degradation before use. This is a self-validating step to ensure the integrity of your primary barrier.
Donning Double-Gloving Recommended . Wearing two pairs of gloves provides an additional layer of protection against tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.
Contact Time Change Gloves Frequently . No glove material is impervious forever. [6]If direct contact occurs, remove and dispose of the gloves immediately. For incidental contact, change gloves at regular intervals (e.g., every 1-2 hours).

| Doffing & Disposal | Proper Removal Technique . Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container. |

Body Protection
  • Standard Use: A properly fitting, long-sleeved laboratory coat is required for all work. [6]* High-Risk Operations: For tasks involving larger quantities or significant splash potential, supplement the lab coat with a chemical-resistant apron made of materials like neoprene or PVC. For extensive exposure risks, Tychem coveralls should be considered. [9]

Respiratory Protection
  • Primary Control: As stated, a chemical fume hood is the primary method of respiratory protection. [4]* Emergency/Maintenance Use: In the event of a significant spill outside of a fume hood or during maintenance procedures where exposure may exceed limits, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a combination of organic vapor and P100 (particulate) cartridges should be used. [9][10]All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA. [8]

Safe Handling and Disposal Plan

Step-by-Step Protocol: Weighing the Solid Compound
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles) before entering the designated handling area.

  • Engineering Control: Turn on the chemical fume hood and ensure it is functioning correctly.

  • Staging: Place an analytical balance, weighing paper/boat, spatula, and a sealable container for the compound inside the fume hood.

  • Handling: Carefully open the stock container inside the hood. Use the spatula to transfer the desired amount of the solid to the weighing paper. Keep the stock container as far back in the hood as practical.

  • Minimize Dust: Perform all transfers slowly and deliberately to avoid creating airborne dust.

  • Sealing: Immediately and securely seal the stock container and the container with the weighed compound.

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol) and a disposable wipe. Dispose of the wipe in the hazardous waste container.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the sealed container to the reaction area. Remove remaining PPE only after leaving the designated work area.

  • Hygiene: Wash hands thoroughly.

Storage

Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances. [2][11]

Waste Disposal
  • Classification: All waste contaminated with this compound, including excess solid, contaminated gloves, weighing papers, and wipes, must be treated as hazardous chemical waste. [12]* Collection: Collect all waste in a clearly labeled, sealed, and puncture-resistant container. Do not mix with other waste streams.

  • Disposal Method: The final disposal must be conducted through a licensed hazardous waste facility, typically via controlled incineration equipped with flue gas scrubbing to manage emissions from the brominated compound. [10][12]Do not discharge this chemical or its waste into drains or sewer systems. [10]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid.
  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one.
  • University of Maryland Center for Environmental Science. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. (n.d.). 6-Bromo-o[11][13]xazolo[4,5-b]pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methoxy-3-methylpyridine.
  • Fisher Scientific. (2023). Safety Data Sheet: 6-Amino-3-bromo-2-picoline.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-formylpyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-methyloxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methyloxazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.